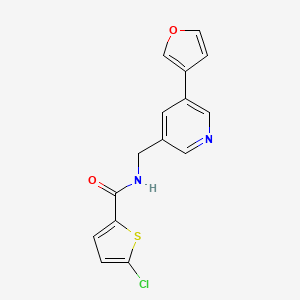
5-chloro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide, also known as GSK2334470, is a small molecule inhibitor of serum and glucocorticoid-regulated kinase 1 (SGK1). SGK1 is a serine/threonine protein kinase that plays a key role in regulating a variety of cellular processes, including ion transport, cell survival, and proliferation. Inhibition of SGK1 has been shown to have potential therapeutic benefits in a range of diseases, including cancer, diabetes, and cardiovascular disease.
Scientific Research Applications
Synthesis and Structural Analysis
Research in synthetic chemistry has led to the development of new compounds incorporating furan, pyridine, and thiophene moieties, which are key structural elements of "5-chloro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide." For instance, Kandinska, Kozekov, and Palamareva explored the synthesis of new tetrahydroisoquinolinones, demonstrating the utility of furan derivatives in creating pharmacologically interesting compounds (Kandinska, Kozekov, & Palamareva, 2006). Similarly, Dyachenko et al. developed a method for synthesizing functionalized thieno[2,3-b]pyridines, indicating the versatility of thiophene and pyridine rings in multicomponent reactions (Dyachenko et al., 2019).
Antiprotozoal Activity
The study of heterocyclic compounds for their biological activity includes the exploration of antiprotozoal agents. Ismail et al. synthesized novel dicationic imidazo[1,2-a]pyridines with furan-2-yl components, demonstrating potent in vitro and in vivo activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum (Ismail et al., 2004).
Electronic and Electrochemical Properties
Hildebrandt et al. investigated the electronic and electrochemical properties of ferrocenyl-substituted thiophenes, furans, and pyrroles, revealing insights into the electron delocalization effects in these heterocyclic core systems (Hildebrandt, Schaarschmidt, Claus, & Lang, 2011). Such studies are crucial for developing materials with specific electronic characteristics.
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various biological targets .
Mode of Action
Similar compounds have been found to interact with their targets through various mechanisms .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways .
Pharmacokinetics
Similar compounds have been found to have various pharmacokinetic properties .
Result of Action
Similar compounds have been found to have various effects at the molecular and cellular level .
Action Environment
Similar compounds have been found to be influenced by various environmental factors .
properties
IUPAC Name |
5-chloro-N-[[5-(furan-3-yl)pyridin-3-yl]methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2S/c16-14-2-1-13(21-14)15(19)18-7-10-5-12(8-17-6-10)11-3-4-20-9-11/h1-6,8-9H,7H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKJLHBTZWOMXTQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=CN=CC(=C2)CNC(=O)C3=CC=C(S3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

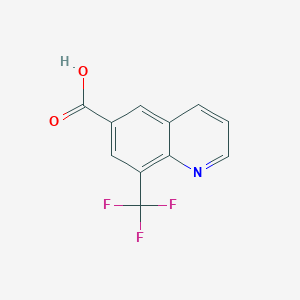
![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2397928.png)

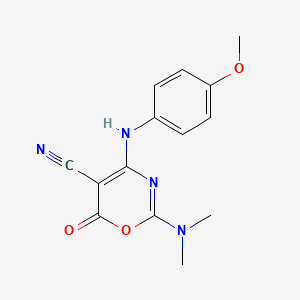
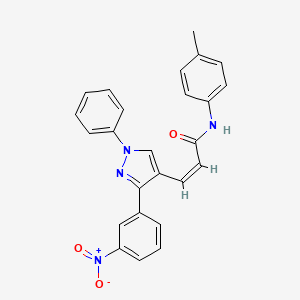

![exo-7-Amino-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonane](/img/structure/B2397936.png)
![N-(2,9-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2,2-diphenylacetamide](/img/structure/B2397937.png)
![N-(2,3-dimethylphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2397939.png)
![[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetic acid](/img/structure/B2397940.png)
![4-[4-(3-chlorobenzoyl)piperazino]-3-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B2397941.png)
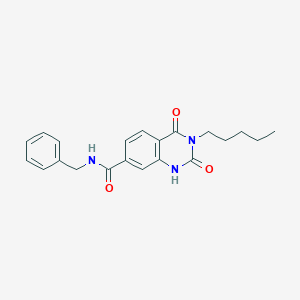
![N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(naphthalen-1-yloxy)acetohydrazide](/img/structure/B2397945.png)
![4-Methylspiro[1,2-dihydroindene-3,2'-oxirane]](/img/structure/B2397946.png)